4-amino-N-hexylbenzenesulfonamide hydrochloride
Overview
Description
4-amino-N-hexylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-hexylbenzenesulfonamide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Industrial production may also involve the use of automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-hexylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of benzenesulfonamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-amino-N-hexylbenzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-hexylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-benzylbenzenesulfonamide
- 4-amino-N-decylbenzenesulfonamide
- 4-amino-N-dodecylbenzenesulfonamide
- 4-amino-N-octylbenzenesulfonamide
Uniqueness
4-amino-N-hexylbenzenesulfonamide hydrochloride is unique due to its specific hexyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool for studying structure-activity relationships in drug development .
Properties
IUPAC Name |
4-amino-N-hexylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12;/h6-9,14H,2-5,10,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMDEJFWLNIHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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